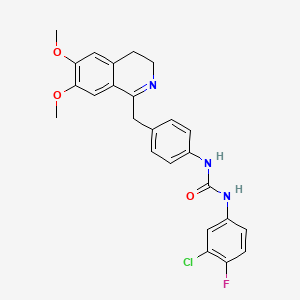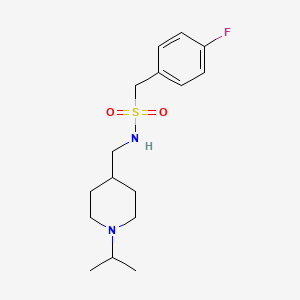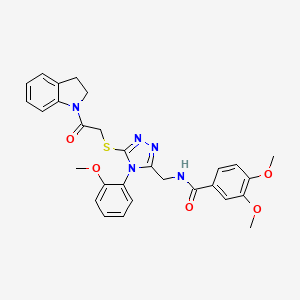
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H16BBrF2O2 and a molecular weight of 332.98 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The mode of action of 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester involves its interaction with its targets through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation . The Suzuki–Miyaura coupling reaction, in which this compound participates, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of water .
Analyse Biochimique
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, boronic esters undergo transmetalation, a process where they transfer their organic group to a metal catalyst .
Temporal Effects in Laboratory Settings
Boronic esters, including 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester, are known to be only marginally stable in water. They undergo hydrolysis, a process that is considerably accelerated at physiological pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is reacted with pinacol in the presence of a palladium catalyst and a base . The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate or sodium hydroxide for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include phenol derivatives, phenyl derivatives, and various substituted phenylboronic esters .
Applications De Recherche Scientifique
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Uniqueness
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both bromo and difluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions . This makes it particularly useful in the synthesis of complex organic molecules that require high precision and selectivity .
Propriétés
IUPAC Name |
2-[5-bromo-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMGBQVBYXOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
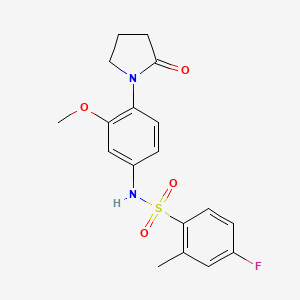
![4-{6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2723630.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)


![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)
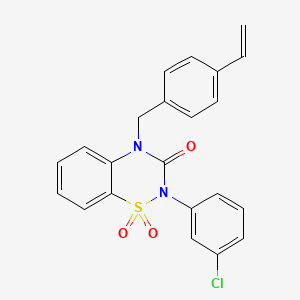
![2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)
